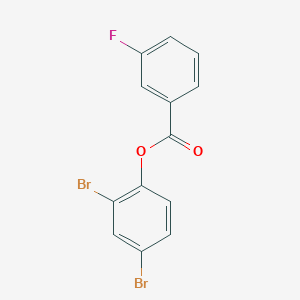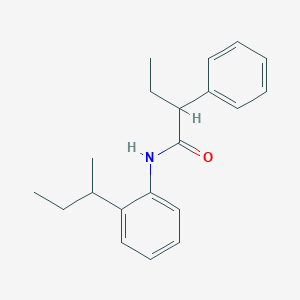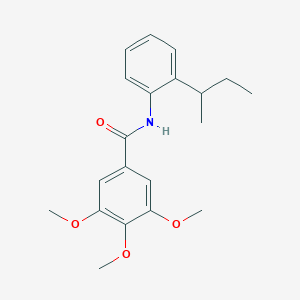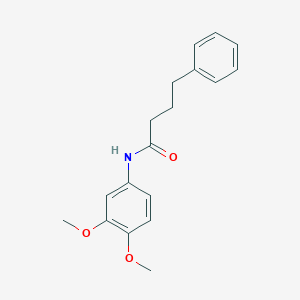
N-(3,4-dimethoxyphenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-4-phenylbutanamide, also known as DMC or Dimethocaine, is a synthetic compound that belongs to the class of local anesthetics. It was first synthesized in the 1930s and has been used for various purposes since then. DMC is a popular research chemical that has been used extensively in scientific research due to its unique properties.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-4-phenylbutanamide works by blocking the sodium channels in the peripheral nerves, which prevents the transmission of pain signals to the central nervous system. It also inhibits the reuptake of dopamine and serotonin, which are neurotransmitters that play a role in the reward pathway of the brain. This mechanism of action is similar to that of cocaine, which is why N-(3,4-dimethoxyphenyl)-4-phenylbutanamide has been used as a substitute for cocaine in animal studies.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to have a local anesthetic effect, which makes it useful for pain management. It has also been shown to have a stimulant effect, which is similar to that of cocaine. This stimulant effect is due to the inhibition of dopamine and serotonin reuptake, which leads to an increase in their levels in the brain. N-(3,4-dimethoxyphenyl)-4-phenylbutanamide has also been shown to have a vasoconstrictive effect, which can lead to cardiovascular complications in high doses.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-4-phenylbutanamide is a useful compound for scientific research due to its unique properties. It has a similar mechanism of action to cocaine, which makes it a useful substitute for cocaine in animal studies. It is also a local anesthetic, which makes it useful for pain management studies. However, N-(3,4-dimethoxyphenyl)-4-phenylbutanamide has limitations as well. It has a vasoconstrictive effect, which can lead to cardiovascular complications in high doses. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are many potential future directions for research on N-(3,4-dimethoxyphenyl)-4-phenylbutanamide. One area of interest is its potential use in treating cocaine addiction. N-(3,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to have a similar mechanism of action to cocaine, but with less addictive potential. This makes it a potential candidate for treating cocaine addiction. Another area of interest is its use as a local anesthetic. N-(3,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to be effective in blocking pain signals, but more research is needed to determine its safety and efficacy in humans. Additionally, more research is needed to determine the long-term effects of N-(3,4-dimethoxyphenyl)-4-phenylbutanamide use, particularly with regards to cardiovascular complications.
Conclusion:
N-(3,4-dimethoxyphenyl)-4-phenylbutanamide is a synthetic compound that has been used extensively in scientific research due to its unique properties. It has a similar mechanism of action to cocaine, which makes it a useful substitute for cocaine in animal studies. It is also a local anesthetic, which makes it useful for pain management studies. However, N-(3,4-dimethoxyphenyl)-4-phenylbutanamide has limitations as well, including its vasoconstrictive effect and its status as a controlled substance in many countries. There are many potential future directions for research on N-(3,4-dimethoxyphenyl)-4-phenylbutanamide, including its use in treating cocaine addiction and its use as a local anesthetic.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-4-phenylbutanamide can be synthesized by reacting 3,4-dimethoxyphenylacetonitrile with phenylmagnesium bromide followed by acylation with butanoyl chloride. The resulting compound is then purified to obtain pure N-(3,4-dimethoxyphenyl)-4-phenylbutanamide. The synthesis method is well-established and has been used by many researchers to obtain N-(3,4-dimethoxyphenyl)-4-phenylbutanamide for their experiments.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-phenylbutanamide has been used extensively in scientific research as a local anesthetic. It has been shown to be effective in blocking the transmission of pain signals from the peripheral nerves to the central nervous system. N-(3,4-dimethoxyphenyl)-4-phenylbutanamide has also been used as a substitute for cocaine in animal studies due to its similar pharmacological properties. Additionally, N-(3,4-dimethoxyphenyl)-4-phenylbutanamide has been studied for its potential use in treating cocaine addiction.
properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO3/c1-21-16-12-11-15(13-17(16)22-2)19-18(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20) |
InChI Key |
WEUJJGACVINPRF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)OC |
solubility |
29.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



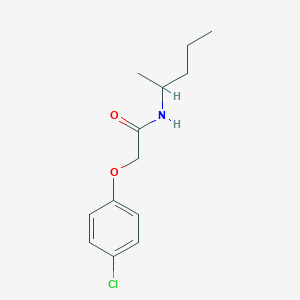
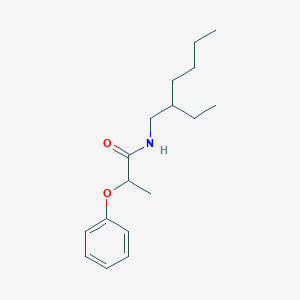
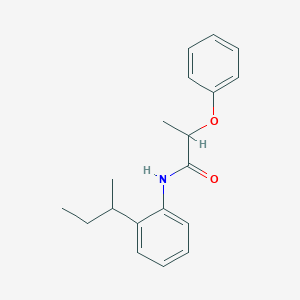
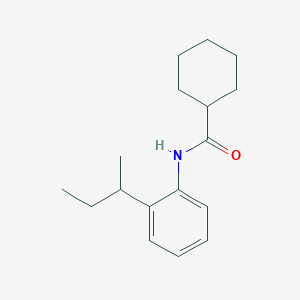

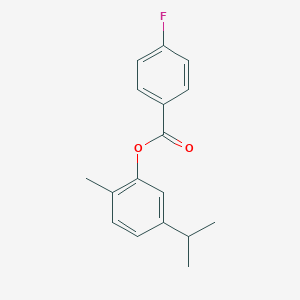
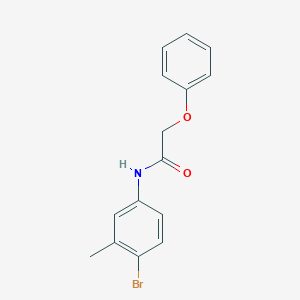

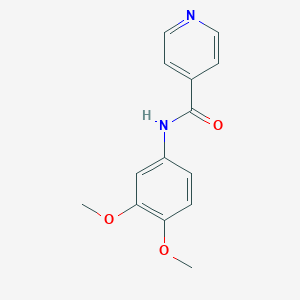
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
